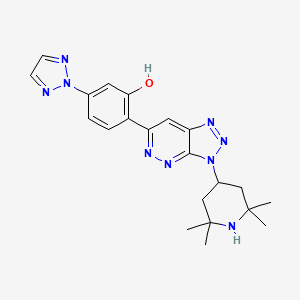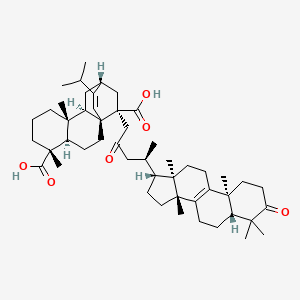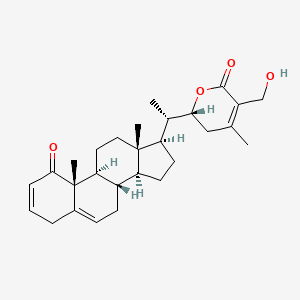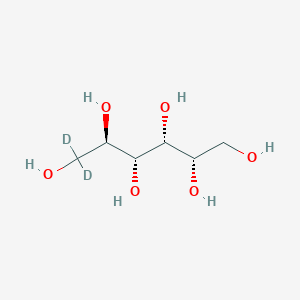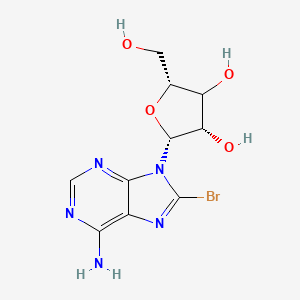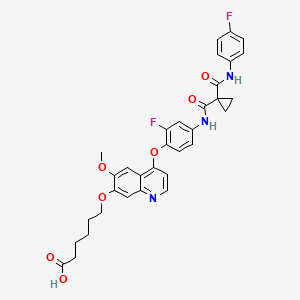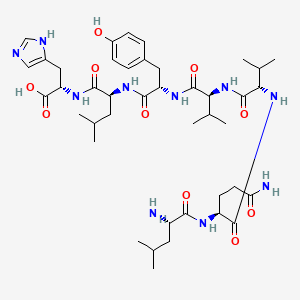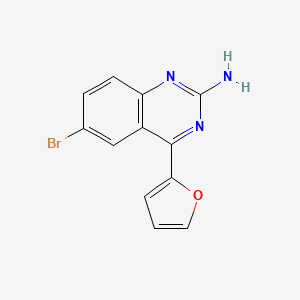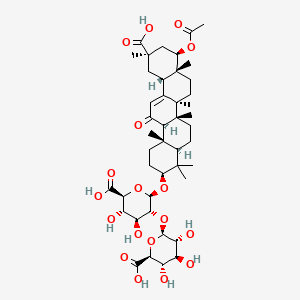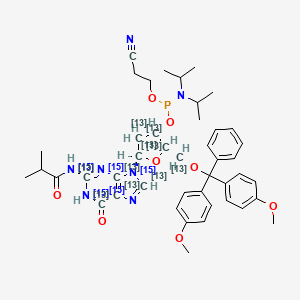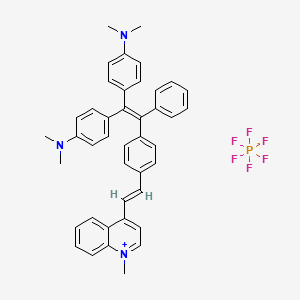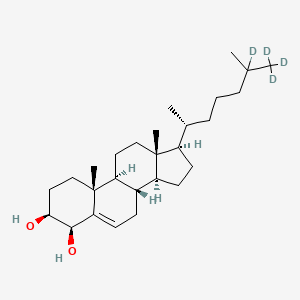![molecular formula C18H19Cl2Na2O7P B15139470 Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate](/img/structure/B15139470.png)
Disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;[2-chloro-5-(1-chloro-3’-methoxyspiro[adamantane-4,4’-dioxetane]-3’-yl)phenyl] phosphate is a chemiluminescent substrate used primarily in molecular biology for the detection of alkaline phosphatase-labeled molecules. This compound is known for its high sensitivity and rapid light emission, making it a valuable tool in various blotting techniques such as Southern, Northern, and Western blots .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;[2-chloro-5-(1-chloro-3’-methoxyspiro[adamantane-4,4’-dioxetane]-3’-yl)phenyl] phosphate involves multiple steps, including the formation of the spiro-adamantane-dioxetane core and subsequent chlorination and phosphorylation reactions. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;[2-chloro-5-(1-chloro-3’-methoxyspiro[adamantane-4,4’-dioxetane]-3’-yl)phenyl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure, affecting its chemiluminescent properties.
Substitution: Halogen substitution reactions can modify the compound’s reactivity and stability
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically conducted under controlled temperatures and pH conditions to ensure optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different dioxetane derivatives, while substitution reactions can produce various halogenated compounds .
Applications De Recherche Scientifique
Disodium;[2-chloro-5-(1-chloro-3’-methoxyspiro[adamantane-4,4’-dioxetane]-3’-yl)phenyl] phosphate is widely used in scientific research for its chemiluminescent properties. Its applications include:
Chemistry: Used in analytical chemistry for the detection of specific molecules in complex mixtures.
Biology: Employed in molecular biology techniques such as Southern, Northern, and Western blotting for the detection of nucleic acids and proteins.
Medicine: Utilized in diagnostic assays to detect biomarkers and pathogens.
Industry: Applied in quality control processes to ensure the purity and integrity of products
Mécanisme D'action
The mechanism of action of Disodium;[2-chloro-5-(1-chloro-3’-methoxyspiro[adamantane-4,4’-dioxetane]-3’-yl)phenyl] phosphate involves the formation of a meta-stable dioxetane phenolate anion upon enzymatic cleavage by alkaline phosphatase. This anion decomposes to emit light at a wavelength of 466 nm, which can be detected using luminescence imaging systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
CSPD: Another chemiluminescent substrate used for similar applications but with different emission properties.
Luminol: A widely used chemiluminescent compound in forensic science and analytical chemistry.
Lucigenin: Known for its use in detecting superoxide anions in biological systems
Uniqueness
Disodium;[2-chloro-5-(1-chloro-3’-methoxyspiro[adamantane-4,4’-dioxetane]-3’-yl)phenyl] phosphate is unique due to its rapid and intense light emission, which allows for highly sensitive detection of target molecules. Its stability and ease of use make it a preferred choice in various research and industrial applications .
Propriétés
Formule moléculaire |
C18H19Cl2Na2O7P |
|---|---|
Poids moléculaire |
495.2 g/mol |
Nom IUPAC |
disodium;[2-chloro-5-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate |
InChI |
InChI=1S/C18H21Cl2O7P.2Na/c1-24-18(11-2-3-14(19)15(6-11)25-28(21,22)23)17(26-27-18)12-4-10-5-13(17)9-16(20,7-10)8-12;;/h2-3,6,10,12-13H,4-5,7-9H2,1H3,(H2,21,22,23);;/q;2*+1/p-2 |
Clé InChI |
NOLGGZQVTAFWLX-UHFFFAOYSA-L |
SMILES canonique |
COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=C(C=C5)Cl)OP(=O)([O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


